molecular formula C43H74N2O14 B021755 Spiramycin CAS No. 24916-50-5

Spiramycin

Cat. No.: B021755
CAS No.: 24916-50-5
M. Wt: 843.1 g/mol
InChI Key: ACTOXUHEUCPTEW-OSLILNPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Spiramycin is typically produced through fermentation using the bacterium Streptomyces ambofaciens. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the antibiotic. The primary drug is then extracted and purified through a series of chemical processes .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The process includes:

Chemical Reactions Analysis

Types of Reactions

Spiramycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Spiramycin has a wide range of scientific research applications:

Mechanism of Action

Spiramycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptidyl-tRNA from the acceptor site to the donor site. This inhibition blocks the elongation of the peptide chain, leading to the cessation of protein synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spiramycin

This compound is unique due to its specific activity against certain parasites, such as Toxoplasma gondii and Cryptosporidium, which are not effectively targeted by other macrolides. Additionally, this compound has a longer post-antibiotic effect and better tissue penetration, making it particularly effective in treating intracellular infections .

Properties

Key on ui mechanism of action

The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I

CAS No.

24916-50-5

Molecular Formula

C43H74N2O14

Molecular Weight

843.1 g/mol

IUPAC Name

2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1

InChI Key

ACTOXUHEUCPTEW-OSLILNPBSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Isomeric SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Color/Form

Amorphous

Key on ui other cas no.

8025-81-8

Pictograms

Irritant; Health Hazard; Environmental Hazard

solubility

Slightly soluble in water
Soluble in most organic solvents

Synonyms

9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V;  Foromacidin A;  Spiramycin A; 

vapor_pressure

9.9X10-31 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spiramycin
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Spiramycin
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Spiramycin
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Reactant of Route 6
Spiramycin

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